
H-DL-Tyr-Gly-Gly-DL-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Tyr-Gly-Gly-DL-Phe-OH is a synthetic peptide composed of the amino acids tyrosine, glycine, and phenylalanine. Peptides like this one are of significant interest in the fields of chemistry, biology, and medicine due to their potential therapeutic applications and their role in understanding protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino
Biological Activity
H-DL-Tyr-Gly-Gly-DL-Phe-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions and antioxidant properties. This article discusses its biological activity, structure-activity relationships, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Composition
This compound is a tetrapeptide consisting of the following amino acids:
- Tyrosine (Tyr)
- Glycine (Gly)
- Phenylalanine (Phe)
The molecular formula is C22H26N4O6 with a molecular weight of approximately 446.47 g/mol . The compound features both D- and L-amino acids, which can influence its biological activity and receptor binding affinity.
Opioid Receptor Interaction
Research indicates that peptides similar to this compound exhibit significant interactions with opioid receptors, particularly the μ (mu) and δ (delta) receptors. The presence of the tyrosine residue at the N-terminus is crucial for maintaining opioid activity. For instance, studies have shown that modifications at this position significantly alter receptor binding affinities and agonist activities .
In a comparative analysis using isolated tissues from guinea pigs and mice, this compound demonstrated varying degrees of potency as an agonist for both μ and δ receptors. The compound's effectiveness was assessed using the mouse vas deferens (MVD) assay, which is a standard method for evaluating δ receptor activity in vitro .
Compound | μ Receptor Activity | δ Receptor Activity |
---|---|---|
This compound | Moderate | High |
DPDPE (standard) | High | High |
Enkephalins | High | Moderate |
Antioxidant Properties
In addition to its opioid activity, this compound has been investigated for its antioxidant capabilities. Peptides with similar structures have been shown to enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . The antioxidant activity was evaluated using cellular assays that measured oxidative stress markers, indicating that such peptides can mitigate oxidative damage in cellular models.
Case Studies
-
Opioid Receptor Binding Study :
A study focused on various peptide analogues demonstrated that this compound exhibited a binding affinity comparable to established opioid peptides. The research utilized competitive binding assays to evaluate receptor interactions, confirming its role as a potent δ receptor agonist . -
Antioxidant Evaluation :
In vitro studies involving HepG2 cells showed that peptides similar to this compound significantly reduced reactive oxygen species (ROS) levels while enhancing the activity of key antioxidant enzymes . This suggests potential therapeutic applications in oxidative stress-related conditions.
Scientific Research Applications
The biological activity of H-DL-Tyr-Gly-Gly-DL-Phe-OH is primarily attributed to its interactions with biological systems. Key findings include:
- Opioid Receptor Interaction : Research indicates that this peptide can bind to opioid receptors, potentially influencing pain pathways and metabolic processes. This interaction highlights its relevance in pain management and the development of analgesic drugs.
- Neurotransmitter Systems : The compound's structure allows it to interact with neurotransmitter systems, suggesting possible effects on mood regulation and appetite control. Such properties may lead to applications in treating mood disorders or obesity.
Pharmacological Applications
This compound is being investigated for its potential therapeutic applications:
- Pain Management : Given its affinity for opioid receptors, this compound may be useful in developing new analgesics that could offer alternatives to traditional opioids with fewer side effects.
- Mood Disorders : By modulating neurotransmitter activity, it may have implications for treating conditions such as depression or anxiety.
Synthesis and Characterization
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method is favored for its efficiency and ability to produce peptides with high purity. The general steps involved include:
- Coupling : Activation of amino acids using coupling reagents.
- Deprotection : Removal of protective groups to facilitate further reactions.
- Cleavage : Detachment from the solid support followed by purification techniques such as high-performance liquid chromatography (HPLC).
Case Studies and Research Findings
Several studies have highlighted the applications and effects of this compound:
- A study focusing on the interactions of various peptides with opioid receptors demonstrated that this compound could effectively modulate receptor activity, leading to insights into its analgesic potential.
- Another investigation into the compound's effect on neurotransmitter systems revealed promising results in altering serotonin levels, suggesting applications in mood regulation therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing H-DL-Tyr-Gly-Gly-DL-Phe-OH, particularly given its racemic DL configuration?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu protection strategies. Racemic mixtures (DL-forms) require careful selection of coupling agents (e.g., HBTU/DIPEA) to minimize epimerization. Post-synthesis, reversed-phase HPLC with C18 columns can separate diastereomers, while mass spectrometry (MS) confirms molecular weight. Reference racemic peptide synthesis protocols from primary literature to optimize reaction conditions and yields .
Q. Which analytical techniques are most reliable for assessing purity and stereochemical integrity of this compound?
- Methodological Answer : Use tandem techniques for validation:
- HPLC : Gradient elution with UV detection (e.g., 220 nm) to resolve impurities.
- Circular Dichroism (CD) : Detects conformational changes due to racemic mixtures.
- Chiral GC/MS : Differentiates enantiomers if resolved via derivatization.
Cross-validate results with NMR (e.g., 2D-COSY for backbone connectivity) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .
- Inventory Compliance : Maintain a chemical inventory with RSL (Restricted Substances List) checks and Technical Data Sheets (TDS) for hazard communication .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this peptide across studies?
- Methodological Answer :
- Replicate Experiments : Vary assay conditions (e.g., pH, temperature) to identify confounding factors.
- Triangulate Data : Combine in vitro (e.g., receptor binding assays) and in silico (molecular docking) approaches to validate mechanisms.
- Statistical Analysis : Apply ANOVA or Bayesian models to assess significance of contradictory results .
Q. What experimental designs are effective for resolving enantiomeric mixtures of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.
- Enzymatic Resolution : Proteases with stereoselectivity (e.g., subtilisin) can hydrolyze specific enantiomers.
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts with enzymatic cleavage for high enantiomeric excess .
Q. How can computational modeling improve understanding of this peptide’s conformational dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water/DPPC membranes) to study folding.
- QM/MM Hybrid Methods : Analyze electronic interactions at active sites (e.g., tyrosine hydroxyl groups).
- Free Energy Perturbation (FEP) : Predict binding affinities to targets like opioid receptors .
Q. What methodologies are suitable for studying the peptide’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 37°C in PBS/buffer (pH 7.4) and monitor degradation via LC-MS.
- Oxidative Stress Assays : Expose to H₂O₂ or metal ions to assess susceptibility.
- Proteolytic Resistance : Test against trypsin/chymotrypsin to evaluate metabolic stability .
Q. How can researchers design robust in vitro assays to evaluate this peptide’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
- Fluorescence Polarization : Use labeled analogs to quantify competitive binding.
- Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal cells .
Q. Methodological Best Practices
Q. What strategies ensure rigorous literature review for identifying gaps in this compound research?
- Methodological Answer :
- Database Searches : Use PubMed, SciFinder, and Google Scholar with keywords like “racemic opioid peptides” and “DL-configuration stability.”
- Citation Tracking : Follow references in seminal papers (e.g., PMID-listed studies).
- Critical Appraisal : Prioritize peer-reviewed journals and avoid non-primary sources (e.g., commercial websites) .
Google学术常用搜索技巧08:12
Q. How should researchers assess the reliability of conflicting spectral data (e.g., NMR, MS) for this compound?
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQVPIDAQTZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.